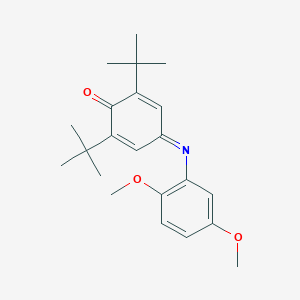

2,6-Ditert-butyl-4-(2,5-dimethoxyphenyl)iminocyclohexa-2,5-dien-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Ditert-butyl-4-(2,5-dimethoxyphenyl)iminocyclohexa-2,5-dien-1-one, commonly known as DIBAL-H, is a reducing agent that is widely used in organic synthesis. It is a strong and selective reducing agent that can reduce a variety of functional groups including esters, ketones, and nitriles. DIBAL-H is a versatile reagent that has found applications in many areas of organic synthesis, including drug discovery, natural product synthesis, and material science.

Wirkmechanismus

DIBAL-H is a strong reducing agent that can reduce a variety of functional groups. The mechanism of action of DIBAL-H involves the transfer of a hydride ion (H-) to the substrate. The hydride ion is transferred from the aluminum atom to the carbonyl group of the substrate, resulting in the formation of an alkoxide intermediate. The alkoxide intermediate is then protonated to form the reduced product.

Biochemische Und Physiologische Effekte

DIBAL-H is not typically used in biochemical and physiological studies, as it is primarily used in organic synthesis. However, there have been some studies that have investigated the toxicity of DIBAL-H. These studies have shown that DIBAL-H can be toxic to cells and can cause cell death at high concentrations.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of DIBAL-H is its selectivity for reducing certain functional groups. It is also a strong reducing agent that can reduce substrates quickly and efficiently. However, DIBAL-H can be dangerous to work with, as it is a flammable and reactive compound that can react violently with water and other protic solvents. It is also a strong reducing agent that can reduce substrates to their corresponding alcohols, which may not be desirable in certain synthetic applications.

Zukünftige Richtungen

There are many potential future directions for research involving DIBAL-H. One area of interest is the development of new synthetic methodologies that utilize DIBAL-H as a reducing agent. Another area of interest is the development of new applications for DIBAL-H in material science and catalysis. Additionally, there is potential for the development of new reagents that are more selective and less hazardous than DIBAL-H. Overall, the versatility and selectivity of DIBAL-H make it a valuable tool for synthetic chemists, and there is still much to be learned about its potential applications.

Synthesemethoden

The synthesis of DIBAL-H involves the reaction of diisobutylaluminum hydride (DIBAL) with 2,5-dimethoxybenzaldehyde. The reaction is typically carried out in anhydrous conditions and under an inert atmosphere. The product, DIBAL-H, is obtained as a yellow solid and is typically used as a solution in anhydrous solvents such as toluene or hexane.

Wissenschaftliche Forschungsanwendungen

DIBAL-H has found numerous applications in scientific research. It has been used as a reducing agent in the synthesis of various natural products and pharmaceuticals. For example, DIBAL-H has been used in the synthesis of the anti-cancer drug paclitaxel, which is used to treat a variety of cancers including breast, ovarian, and lung cancer. DIBAL-H has also been used in the synthesis of the antibiotic erythromycin, which is used to treat bacterial infections.

Eigenschaften

CAS-Nummer |

5813-75-2 |

|---|---|

Produktname |

2,6-Ditert-butyl-4-(2,5-dimethoxyphenyl)iminocyclohexa-2,5-dien-1-one |

Molekularformel |

C22H29NO3 |

Molekulargewicht |

355.5 g/mol |

IUPAC-Name |

2,6-ditert-butyl-4-(2,5-dimethoxyphenyl)iminocyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C22H29NO3/c1-21(2,3)16-11-14(12-17(20(16)24)22(4,5)6)23-18-13-15(25-7)9-10-19(18)26-8/h9-13H,1-8H3 |

InChI-Schlüssel |

FDRZNNDZOJMIDU-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=NC2=C(C=CC(=C2)OC)OC)C=C(C1=O)C(C)(C)C |

Kanonische SMILES |

CC(C)(C)C1=CC(=NC2=C(C=CC(=C2)OC)OC)C=C(C1=O)C(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)

![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)

![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)